3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid
Description
3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a specialized amino acid derivative featuring three key structural motifs:
- Benzo[d][1,3]dioxol-5-yl (piperonyl) group: A methylenedioxy-substituted aromatic ring known for enhancing metabolic stability and modulating electronic properties in bioactive molecules .
- tert-Butoxycarbonyl (Boc) protecting group: A widely used acid-labile protecting group for amines, facilitating selective deprotection during multi-step syntheses .
This compound is primarily utilized as an intermediate in peptide synthesis and drug development, particularly in the design of protease inhibitors and radiopharmaceuticals .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-15(2,3)22-14(19)16-10(7-13(17)18)9-4-5-11-12(6-9)21-8-20-11/h4-6,10H,7-8H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQWIQGAZKFCDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373552 | |
| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149520-06-9 | |
| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Benzo[d] dioxole Moiety
The benzodioxole ring is typically synthesized via cyclization of catechol derivatives. In one approach, catechol reacts with formaldehyde under acidic conditions (e.g., H₂SO₄ or HCl) at 60–80°C to form the 1,3-benzodioxole scaffold. Alternative methods employ dichloromethane or diethyl carbonate as methylene donors, though yields vary significantly (45–78%) depending on the catalyst.
Introduction of the Propanoic Acid Side Chain
Alkylation of the benzodioxole intermediate is achieved using halogenated propanoic acid derivatives. For example, ethyl 3-chloropropionate reacts with the benzodioxole nucleophile in dimethylformamide (DMF) at 20°C for 2 hours, yielding 3-(1,3-benzodioxol-5-yl)propanoic acid ethyl ester with 90% efficiency. Sodium hydride (NaH) serves as a base to deprotonate the benzodioxole, enhancing nucleophilicity.
Boc Protection of the Amino Group
The tert-butoxycarbonyl (Boc) group is introduced using Boc-Cl (tert-butoxycarbonyl chloride) in the presence of triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP). Reaction conditions typically involve dichloromethane (DCM) at 0–25°C for 4–12 hours, achieving >85% protection efficiency. Critical parameters include stoichiometric control (1.2–1.5 equivalents of Boc-Cl) and rigorous exclusion of moisture to prevent premature deprotection.
Final Deprotection and Acid Formation
Saponification of the ethyl ester to the free carboxylic acid is performed using aqueous NaOH or LiOH in tetrahydrofuran (THF) at 40–60°C. Yields range from 75–92%, with purification via acidification (HCl) and recrystallization from ethanol/water mixtures.
Table 1: Key Reaction Parameters for Laboratory-Scale Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzodioxole formation | Catechol, HCHO, H₂SO₄, 70°C, 6 h | 78 | 95 |
| Alkylation | Ethyl 3-chloropropionate, NaH, DMF, 20°C, 2 h | 90 | 98 |
| Boc protection | Boc-Cl, Et₃N, DCM, 0°C → 25°C, 8 h | 87 | 97 |
| Ester hydrolysis | LiOH, THF/H₂O, 50°C, 4 h | 92 | 99 |
Industrial Production Strategies
Continuous Flow Microreactor Systems
Industrial synthesis prioritizes throughput and sustainability. Flow microreactors enable rapid mixing and heat transfer, reducing reaction times by 40–60% compared to batch processes. For instance, the Boc protection step achieves 94% yield in 2 hours using a tubular reactor with a residence time of 8 minutes at 30°C.
Solvent Recycling and Green Chemistry
DMF is replaced with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) in large-scale operations due to their lower toxicity and higher recyclability. Closed-loop systems recover >90% of solvents, reducing waste generation by 70%.
Crystallization-Driven Purification
Industrial processes employ antisolvent crystallization using heptane or methyl tert-butyl ether (MTBE) to isolate the final product with ≥99.5% purity. Particle size distribution is controlled via temperature cycling, ensuring consistency in downstream formulations.
Enantioselective Synthesis and Resolution
Asymmetric Alkylation
Chiral auxiliaries such as (S)-(−)-1-phenylethylamine (PEA) induce enantioselectivity during the alkylation step. In a patented method, racemic 3-(1,3-benzodioxol-5-yl)-2-methylpropanal is resolved using (S)-PEA to form diastereomeric salts, yielding the (R)-enantiomer with 98% enantiomeric excess (ee).
Enzymatic Resolution
Lipase-mediated kinetic resolution offers an alternative to chemical methods. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-ethyl ester, leaving the (R)-enantiomer intact with 91% ee. Reaction conditions (pH 7.5, 35°C) are milder than traditional acidic deprotection, preserving acid-sensitive functional groups.
Table 2: Comparison of Enantioselective Methods
| Method | Catalyst/Reagent | ee (%) | Yield (%) |
|---|---|---|---|
| Chiral auxiliary | (S)-PEA | 98 | 85 |
| Enzymatic | CAL-B lipase | 91 | 78 |
| Chiral chromatography | Cellulose tris(3,5-DMP) | 99 | 65 |
Critical Analysis of Methodologies
Yield vs. Stereochemical Purity Trade-offs
While flow reactors maximize yield (90–94%), they provide limited stereochemical control unless integrated with chiral catalysts. In contrast, enzymatic resolution achieves high ee (91%) but suffers from lower yields (78%) due to incomplete conversion.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Deprotection of the Boc group can be achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound's structure is significant in the design of pharmaceuticals due to its ability to interact with biological targets. Its derivatives have shown promise as:
- Anticancer Agents : Compounds similar to 3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid have been explored for their potential in inhibiting cancer cell proliferation. The benzo[d][1,3]dioxole moiety is known for its ability to modulate various signaling pathways involved in tumor growth and metastasis .
- Anti-inflammatory Drugs : The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for developing anti-inflammatory medications. Research indicates that modifications of the benzo[d][1,3]dioxole structure can enhance anti-inflammatory activity .
Drug Delivery Systems
Due to its amphiphilic nature, this compound can be utilized in drug delivery systems:
- Nanoparticle Formulations : The compound can be incorporated into nanoparticles to improve the solubility and bioavailability of poorly soluble drugs. Studies have demonstrated that such formulations can enhance drug delivery efficiency while reducing systemic toxicity .
- Targeted Delivery : Its ability to modify surface properties of drug carriers allows for targeted delivery mechanisms. This is particularly useful in delivering chemotherapeutic agents directly to tumor sites, minimizing side effects associated with conventional chemotherapy .
Biological Research
In biological studies, this compound serves as a valuable tool:
- Biochemical Probes : Researchers utilize derivatives of this compound as biochemical probes to study enzyme interactions and metabolic pathways. Its structural features enable selective binding to specific enzymes or receptors, facilitating the understanding of complex biological processes .
- Cellular Studies : The compound has been employed in cellular assays to evaluate its effects on cell viability and proliferation. Preliminary results indicate that it may induce apoptosis in certain cancer cell lines, suggesting potential therapeutic applications .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Boc-Protected Amino Acids with Varied Aromatic Substituents
Key Insight : The benzo[d][1,3]dioxol group offers superior metabolic stability and π-π interaction capabilities compared to phenyl or iodophenyl groups, making it advantageous in CNS-targeting therapeutics .
Variants with Modified Backbones or Substituents
Key Insight: The propanoic acid backbone’s flexibility allows modular substitutions, enabling tuning of solubility and target affinity.
Analogous Protecting Group Strategies
Key Insight : Boc protection is favored in solution-phase synthesis due to acid-lability, whereas Fmoc is ideal for stepwise SPPS workflows .
Derivatives with Functionalized Benzodioxol Groups
Key Insight: The propanoic acid moiety in the target compound enhances water solubility and metal-chelating capacity, critical for pharmacokinetics .
Biological Activity
3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid, commonly referred to as (R)-beta-[[(tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on antioxidant activity and its implications in pharmacology.
- IUPAC Name : (R)-3-(benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid
- Molecular Formula : C15H19NO6
- Molecular Weight : 309.32 g/mol
- CAS Number : 162240-68-8
The structure features a benzodioxole moiety which is known for its diverse biological activities. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect amino groups during chemical reactions.
Synthesis
The synthesis of this compound typically involves the coupling of a benzodioxole derivative with a tert-butoxycarbonyl protected amino acid. This process can be optimized through various reaction conditions to enhance yield and purity.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of compounds containing the benzodioxole structure. For instance, a related compound isolated from Hypecoum erectum exhibited moderate antioxidant activity with an IC50 value of 86.3 μM in DPPH scavenging assays . Although specific data for this compound is limited, the structural similarities suggest comparable activity.
| Compound | IC50 (μM) | Source |
|---|---|---|
| Hypecoumic Acid | 86.3 ± 0.2 | Hypecoum erectum |
| Coptisine | 252.6 | Hypecoum erectum |
| Protopine | 345.2 | Hypecoum erectum |
Modulation of ATP-Binding Cassette Transporters
Another area of interest is the potential role of benzodioxole derivatives in modulating ATP-binding cassette (ABC) transporters. These transporters are crucial for drug absorption and resistance mechanisms in cancer cells. Compounds similar to this compound have been investigated for their ability to enhance the efficacy of chemotherapeutic agents by inhibiting ABC transporters .
Case Studies
- Antioxidative Properties : A study conducted on various benzodioxole derivatives demonstrated that modifications at the amino acid level significantly influenced their antioxidative properties. The introduction of different protective groups like Boc enhanced stability and bioactivity .
- Pharmacological Applications : Research has shown that derivatives of benzodioxole can act as modulators for various biological pathways, including inflammation and oxidative stress responses. This positions compounds like this compound as potential therapeutic agents in treating diseases characterized by oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
